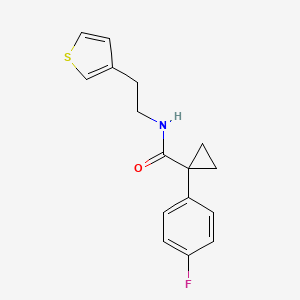
1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide, also known as CT-1812, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the class of cyclopropanecarboxamide derivatives and has been synthesized using various methods, which will be discussed in
Scientific Research Applications
Medicinal Chemistry Applications
Research has focused on the development of cyclopropane-containing compounds as potential therapeutic agents. For example, studies on fluorinated cyclopropane analogs have demonstrated their potential in targeting serotonin receptors, which are crucial for neuropsychiatric disorder treatments. The development of PET tracers like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides indicates the role of these compounds in improving in vivo quantification of 5-HT1A receptors, offering insights into neuropsychiatric conditions (García et al., 2014).
Antimicrobial and Antioxidant Studies
The synthesis and evaluation of cyclopropane derivatives have also shown promising antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated excellent antibacterial and antifungal properties, alongside profound antioxidant potential, highlighting their pharmaceutical applications (Raghavendra et al., 2016).
Material Science and Organic Synthesis
In material science, substituted thiophenes, including those with cyclopropane units, have been explored for their wide range of biological activities and applications in electronic devices, such as organic light-emitting transistors and solar cells. The synthesis and crystal structure analysis of compounds like (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone offer valuable insights into designing materials with specific electronic properties (Nagaraju et al., 2018).
Stereoselective Synthesis and Drug Design
The stereoselective synthesis of cyclopropanes, including fluorinated derivatives, is crucial for creating compounds with specific pharmacological properties. Research in this area has led to the development of methodologies for the asymmetric synthesis of fluoro, fluoromethyl, and trifluoromethylcyclopropanes, which are important building blocks in drug design and development (Pons et al., 2021).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-thiophen-3-ylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-14-3-1-13(2-4-14)16(7-8-16)15(19)18-9-5-12-6-10-20-11-12/h1-4,6,10-11H,5,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGPHUAUZWWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)

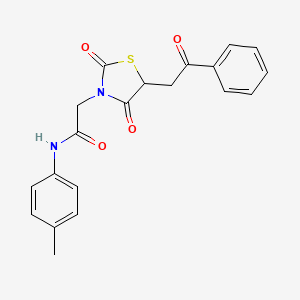

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2610931.png)

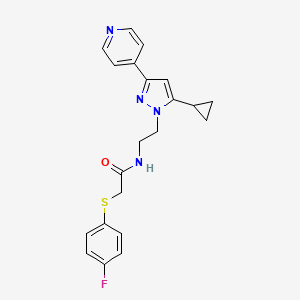

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)
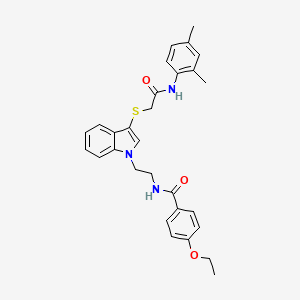

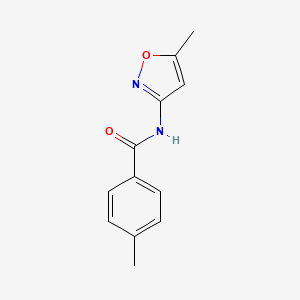
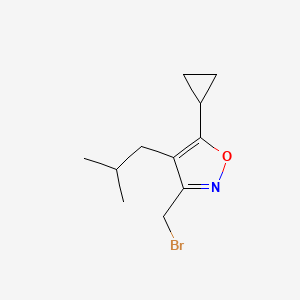
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2610943.png)